molecular formula C13H13ClN4 B12922576 5-(((4-Chlorobenzylidene)amino)methyl)-2-methyl-4-pyrimidinamine CAS No. 20352-46-9

5-(((4-Chlorobenzylidene)amino)methyl)-2-methyl-4-pyrimidinamine

Cat. No.: B12922576
CAS No.: 20352-46-9
M. Wt: 260.72 g/mol
InChI Key: JNVZAWDDMSGDQY-UHFFFAOYSA-N
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Description

(E)-5-(((4-Chlorobenzylidene)amino)methyl)-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by its unique structure, which includes a chlorobenzylidene group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(((4-Chlorobenzylidene)amino)methyl)-2-methylpyrimidin-4-amine typically involves the condensation of 4-chlorobenzaldehyde with 2-methylpyrimidin-4-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(((4-Chlorobenzylidene)amino)methyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5-(((4-Chlorobenzylidene)amino)methyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[(E)-(4-chlorobenzylidene)amino]phenol
  • 4-(2-((4-Chlorobenzylidene)amino)ethyl)benzenesulfonamide

Uniqueness

(E)-5-(((4-Chlorobenzylidene)amino)methyl)-2-methylpyrimidin-4-amine is unique due to its specific structural features, such as the presence of a pyrimidine ring and a chlorobenzylidene group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of (E)-5-(((4-Chlorobenzylidene)amino)methyl)-2-methylpyrimidin-4-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

20352-46-9

Molecular Formula

C13H13ClN4

Molecular Weight

260.72 g/mol

IUPAC Name

5-[[(4-chlorophenyl)methylideneamino]methyl]-2-methylpyrimidin-4-amine

InChI

InChI=1S/C13H13ClN4/c1-9-17-8-11(13(15)18-9)7-16-6-10-2-4-12(14)5-3-10/h2-6,8H,7H2,1H3,(H2,15,17,18)

InChI Key

JNVZAWDDMSGDQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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